molecular formula C24H29NO3 B5917106 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

Cat. No. B5917106
M. Wt: 379.5 g/mol
InChI Key: OAMWVTCYVARHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic compound that belongs to the family of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase and cyclin-dependent kinases, which are involved in cell proliferation and DNA replication.
Biochemical and Physiological Effects
8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and improve antioxidant status in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one in lab experiments is its potent anti-cancer activity. This compound can be used as a lead compound for the development of new anti-cancer agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one. One of the directions is to investigate the molecular mechanism of its anti-cancer activity. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, the potential applications of this compound in other research fields, such as neurodegenerative diseases and diabetes, can be explored.

Synthesis Methods

The synthesis of 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can be achieved through several methods. One of the most common methods is the reaction of 7-hydroxy-3-phenylcoumarin with dibutylformamide in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in refluxing toluene, and the product is obtained in moderate to good yields.

properties

IUPAC Name

8-[(dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-3-5-14-25(15-6-4-2)16-20-22(26)13-12-19-23(27)21(17-28-24(19)20)18-10-8-7-9-11-18/h7-13,17,26H,3-6,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMWVTCYVARHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one

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